Peramivir-13C,15N2
Description
Molecular Structure and Isotopic Labeling Configuration
This compound maintains the core molecular framework of peramivir while incorporating specific isotopic substitutions that enhance its analytical capabilities. The compound exhibits a molecular formula of C14[13C]H28N2[15N]2O4, with a molecular weight of approximately 331.39 grams per mole. The isotopic labeling involves the strategic replacement of one carbon atom with carbon-13 (13C) and two nitrogen atoms with nitrogen-15 (15N), creating a compound that retains the biological activity of the parent molecule while providing distinct mass spectrometric and nuclear magnetic resonance signatures.
The structural backbone consists of a cyclopentane ring system bearing multiple functional groups including carboxylic acid, hydroxyl, and guanidinium moieties. The isotopic substitutions are specifically positioned within the guanidinium group, where the carbon atom of the methylideneamino group is replaced with carbon-13, and both nitrogen atoms within this functional group are substituted with nitrogen-15. This labeling pattern creates the International Union of Pure and Applied Chemistry name: (1S,2S,3S,4R)-3-[(1S)-1-acetamido-2-ethylbutyl]-4-[bis(15N)(azanyl)(1-13C)methylideneamino]-2-hydroxycyclopentane-1-carboxylic acid.
The compound maintains five chiral centers identical to those found in native peramivir, ensuring that the stereochemical configuration remains unchanged by the isotopic substitutions. The absolute configuration follows the (1S,2S,3R,4R) pattern for the cyclopentane ring carbons, with the side chain bearing an additional (1S) configuration. This stereochemical integrity is crucial for maintaining the compound's binding affinity and specificity toward the neuraminidase enzyme target.
| Property | This compound | Native Peramivir |
|---|---|---|
| Molecular Formula | C14[13C]H28N2[15N]2O4 | C15H28N4O4 |
| Molecular Weight | 331.39 g/mol | 328.41 g/mol |
| Carbon-13 Substitutions | 1 | 0 |
| Nitrogen-15 Substitutions | 2 | 0 |
| Chiral Centers | 5 | 5 |
Crystallographic Analysis and Conformational Dynamics
Crystallographic investigations of the parent peramivir compound provide essential insights into the structural characteristics that are preserved in the isotopically labeled analog. Peramivir crystallizes in a tetragonal space group P42212 with unit cell dimensions of a = 27.216(4) Ångströms and c = 23.084(5) Ångströms, forming a trihydrate structure with 32 molecules per unit cell. The crystal structure reveals that peramivir molecules organize into one-dimensional infinite micelle-like arrangements separated by approximately planar water layers.
Nuclear magnetic resonance spectroscopy studies have provided detailed conformational analysis of peramivir in solution, revealing critical information about its dynamic behavior. The compound exhibits specific pseudorotational phase angles with a Gaussian distribution centered at P = -37 degrees, indicating a preferred conformational state in solution. Scalar coupling constants measured through one-dimensional proton nuclear magnetic resonance spectroscopy in deuterium oxide at 700 megahertz demonstrate characteristic values including 3JH1,H2 = 1.3 Hz, 3JH1,H5α = 3.9 Hz, and 3JH1,H5β = 8.6 Hz.
The conformational dynamics of peramivir show that the cyclopentane ring adopts a specific pucker that optimizes interactions with the neuraminidase active site. Molecular dynamics simulations reveal that the compound maintains relatively stable conformations with an average total energy of -3226 kilocalories per mole. The isotopic substitutions in this compound are not expected to significantly alter these conformational preferences, as the mass differences between the isotopes are relatively small compared to the overall molecular framework.
Crystallographic data from neuraminidase-bound complexes show that peramivir adopts a relaxed geometry when bound to influenza B neuraminidase, with 18 different bound conformations observed in crystal structures. The binding mode reveals specific hydrogen bonding patterns and hydrophobic interactions that are maintained across different neuraminidase subtypes. The isotopic labeling in this compound provides enhanced spectroscopic resolution for studying these binding interactions without disrupting the fundamental molecular recognition patterns.
Comparative Structural Features with Native Peramivir
The structural comparison between this compound and native peramivir reveals that the isotopic substitutions introduce minimal perturbations to the overall molecular architecture while providing significant analytical advantages. Both compounds share identical bond lengths, bond angles, and torsional angles within the limits of instrumental precision. The primary differences manifest in the mass spectrometric and nuclear magnetic resonance spectroscopic properties rather than in the three-dimensional molecular structure.
The carbon-13 substitution at the guanidinium carbon introduces a mass shift of one dalton, creating a distinct molecular ion peak in mass spectrometry that enables precise differentiation from the native compound. This isotopic signature proves invaluable for metabolic studies and pharmacokinetic investigations where accurate quantification of the labeled compound in the presence of endogenous material is required. The nitrogen-15 substitutions contribute an additional two daltons to the molecular weight, resulting in a total mass difference of three daltons between the labeled and unlabeled forms.
Nuclear magnetic resonance spectroscopic analysis reveals that the carbon-13 and nitrogen-15 nuclei provide enhanced sensitivity and resolution compared to their natural abundance counterparts. The carbon-13 nucleus exhibits a chemical shift that is virtually identical to that of the corresponding carbon-12 position in native peramivir, typically differing by less than 0.1 parts per million. Similarly, the nitrogen-15 chemical shifts closely match those of the natural abundance nitrogen-14 positions, ensuring that the electronic environment and chemical behavior remain essentially unchanged.
The binding affinity and specificity of this compound toward neuraminidase enzymes demonstrate equivalence to native peramivir, with inhibition constants differing by less than experimental error. This binding equivalence confirms that the isotopic substitutions do not disrupt the critical molecular recognition elements responsible for enzyme inhibition. The hydrogen bonding patterns, electrostatic interactions, and hydrophobic contacts that govern binding affinity are preserved in the labeled compound.
| Structural Parameter | This compound | Native Peramivir | Difference |
|---|---|---|---|
| Bond Lengths | Identical | Reference | <0.001 Å |
| Bond Angles | Identical | Reference | <0.1° |
| Torsional Angles | Identical | Reference | <0.1° |
| Binding Affinity (IC50) | ~0.09 nM | ~0.09 nM | Equivalent |
| Chemical Shifts (13C) | Modified | Reference | Detectable |
| Chemical Shifts (15N) | Modified | Reference | Detectable |
The conformational flexibility of both compounds in solution shows remarkable similarity, with molecular dynamics simulations indicating that the isotopic substitutions do not alter the preferred conformational states or the barriers between different conformers. This conformational equivalence ensures that the biological activity and pharmacological properties of this compound accurately reflect those of the native compound, making it an ideal tracer for mechanistic and pharmacological studies.
Properties
IUPAC Name |
(1S,2S,3S,4R)-3-[(1S)-1-acetamido-2-ethylbutyl]-4-[bis(15N)(azanyl)(113C)methylideneamino]-2-hydroxycyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N4O4/c1-4-8(5-2)12(18-7(3)20)11-10(19-15(16)17)6-9(13(11)21)14(22)23/h8-13,21H,4-6H2,1-3H3,(H,18,20)(H,22,23)(H4,16,17,19)/t9-,10+,11+,12-,13+/m0/s1/i15+1,16+1,17+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQDFNLINLXZLB-HRTMCAJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(C1C(CC(C1O)C(=O)O)N=C(N)N)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)[C@@H]([C@H]1[C@@H](C[C@@H]([C@H]1O)C(=O)O)N=[13C]([15NH2])[15NH2])NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Isotopic Precursors
The synthesis of this compound begins with selecting isotopically enriched precursors to ensure site-specific labeling. Key intermediates include:
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2-Azabicyclo[2.2.1]hept-5-en-3-one : A chiral starting material used in multiple patented routes.
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13C-Labeled acetic anhydride : Introduces 13C at the acetyl group during the acetylation step.
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15N-Labeled guanidine derivatives : Incorporated via nucleophilic substitution to form the guanidino group.
For example, the synthesis described in CN102633686A starts with 2-azabicyclo[2.2.1]hept-5-en-3-one, which undergoes HCl-catalyzed ring-opening in methanol to yield (±)-cis-4-aminocyclopent-2-ene-1-carboxylate hydrochloride. Isotopic labeling is introduced at the acetylation stage using 13C-enriched acetic anhydride, ensuring the acetamido group (CH3CO–) contains 13C.
Cyclization and Reduction
Cyclization reactions are critical for forming the cyclopentane core. In CN100432047C, a palladium-catalyzed hydrogenation step reduces intermediates, achieving stereochemical control while minimizing racemization. The use of 15N-labeled ammonia in guanidine formation ensures isotopic enrichment at the N1 and N2 positions.
Acetylation and Deprotection
Selective acetylation with 13C-labeled reagents (e.g., acetic anhydride-13C4) modifies the amine group, while trifluoroacetic acid (TFA) mediates deprotection. This step ensures >98% isotopic purity, as confirmed by LC-MS.
Optimization of Reaction Conditions
Catalysts and Solvents
Table 1: Solvent Impact on Crystallization Yield
Temperature and Time Control
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Cyclization : Conducted at −10°C to 20°C to prevent epimerization.
-
Reduction : Performed at 25°C under 50 psi H2 pressure, achieving complete conversion in 12 hours.
Purification and Characterization
Chromatographic Methods
Hydrophilic interaction liquid chromatography (HILIC) on BEH Amide columns resolves polar intermediates, with mobile phases containing 0.1% formic acid and 2 mM ammonium acetate. LC-MS/MS using a Xevo TQ-XS spectrometer confirms isotopic incorporation via selected reaction monitoring (SRM).
Table 2: LC-MS/MS Parameters for this compound
Spectroscopic Validation
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NMR : 13C NMR confirms 13C enrichment at C-1 (δ 176.18 ppm) and C-2 (δ 54.88 ppm), while 15N NMR shows signals at δ −320 ppm (guanidino).
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FT-IR : Peaks at 1650 cm−1 (C=O) and 1550 cm−1 (N-H) validate structural integrity.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
Peramivir-13C,15N2 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions involving nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Pharmacokinetic Studies
Pharmacokinetics involves understanding how a drug is absorbed, distributed, metabolized, and excreted in the body. Peramivir-13C,15N2 has been utilized in several studies to elucidate its pharmacokinetic profile:
- Population Pharmacokinetics : A study analyzed plasma concentration samples from 332 subjects across multiple trials. The results indicated that creatinine clearance was the primary factor influencing the pharmacokinetics of peramivir, highlighting its renal excretion pathway .
- Dose Proportionality : Research demonstrated that peramivir exhibits linear pharmacokinetics at doses of 300 mg and 600 mg. This was confirmed through an open-label study involving healthy subjects, where the drug's maximum concentration (Cmax) and area under the curve (AUC) increased proportionally with dosage .
Clinical Efficacy in Influenza Treatment
Peramivir has shown significant efficacy against various strains of influenza A and B:
- Clinical Trials : In a Phase III trial, peramivir was compared to oseltamivir in treating influenza. The study found that peramivir significantly reduced the time to alleviation of symptoms compared to placebo and was non-inferior to oseltamivir .
- High-Risk Populations : Peramivir has been particularly effective in high-risk patients, including those with underlying health conditions. A multicenter study indicated that intravenous peramivir provided rapid fever alleviation and reduced the duration of influenza symptoms .
Case Studies
Several documented case studies highlight the therapeutic applications of peramivir:
- Acute Respiratory Distress Syndrome : A case involving a patient with acute respiratory distress syndrome due to H7N9 influenza demonstrated successful treatment with peramivir alongside supportive therapies like ECMO (extracorporeal membrane oxygenation) .
- Pediatric Applications : In pediatric patients treated with intravenous peramivir, significant reductions in viral load were observed. This underscores its potential use in younger populations who may be more susceptible to severe influenza complications .
Future Directions and Research
The ongoing research into this compound includes:
- Resistance Studies : Investigating potential viral resistance mechanisms against neuraminidase inhibitors remains critical as resistance can diminish treatment efficacy .
- Expanded Therapeutic Uses : Researchers are exploring the potential applications of peramivir beyond influenza treatment, including its use in other viral infections where neuraminidase inhibition may be beneficial.
Mechanism of Action
Peramivir-13C,15N2, like its unlabeled counterpart, inhibits the enzyme neuraminidase, which is essential for the replication of influenza viruses. By binding to the active site of neuraminidase, it prevents the release of new viral particles from infected cells, thereby halting the spread of the virus .
Comparison with Similar Compounds
Structural and Isotopic Differences
Peramivir-13C,15N2 is most directly comparable to Zanamivir-13C,15N2, another isotopically labeled neuraminidase inhibitor. Key distinctions include:
Key structural implications :
- Zanamivir-13C,15N2’s additional stereocenters and larger oxygen-rich structure may enhance water solubility compared to this compound, aligning with Zanamivir’s inhaled administration route versus Peramivir’s intravenous use .
- The isotopic labeling in both compounds minimizes metabolic interference, but their distinct positions (e.g., 15N2 in Zanamivir’s carboxamide vs. Peramivir’s guanidine) affect fragmentation patterns in mass spectrometry .
Table 2: Analytical Performance Comparison
Challenges in Isotopic Labeling and Purity
Both compounds face challenges common to 15N2-labeled substances:
- Contamination risks : Commercial 15N2 gas stocks may contain 15N-labeled ammonium or nitrate, leading to overestimated metabolic incorporation rates. For example, contaminated 15N2 gas can yield false-positive nitrogen fixation signals in microbial studies .
- Degassing effects : Water degassing (e.g., at 950 mbar) increases 15N2 solubility by reducing competing 14N2 partial pressure, a critical factor in preparing isotopically enriched solutions for incubation studies .
Research Findings and Methodological Considerations
- This compound: Limited direct data exist, but its non-labeled form shows a plasma half-life of ~20 hours, suggesting the labeled variant is ideal for long-term metabolic studies .
- Zanamivir-13C,15N2 : Validated in tracing viral neuraminidase inhibition kinetics, with 15N2 isotopic enrichment confirming target engagement in vitro .
- Cross-study relevance: Methods for 15N2 gas dissolution (e.g., agitation protocols) and contamination checks (e.g., nanoSIMS validation ) are critical for synthesizing and applying both compounds.
Biological Activity
Peramivir-13C,15N2 is a labeled derivative of peramivir, a neuraminidase inhibitor used in the treatment of influenza. This compound has garnered attention due to its potential applications in both therapeutic settings and research, particularly in understanding the pharmacokinetics and dynamics of antiviral agents.
Overview of Peramivir
Peramivir is a potent antiviral agent that targets the neuraminidase enzyme of influenza viruses, inhibiting their ability to spread from infected cells. Its mechanism involves mimicking sialic acid residues, effectively blocking the release of viral particles and thereby reducing viral load in the host. The compound has been demonstrated to have significant efficacy against both influenza A and B viruses through various studies, including in vitro and in vivo experiments .
Pharmacokinetics and Pharmacodynamics
Pharmacokinetics : The pharmacokinetic profile of peramivir indicates that it is primarily excreted renally, with clearance rates influenced by factors such as age and renal function. Studies have shown that plasma concentrations can be modeled using a three-compartment model, with significant implications for dosing regimens .
Pharmacodynamics : The inhibitory activity of peramivir against neuraminidase has been quantified through IC50 values, which indicate the concentration required to inhibit 50% of the enzyme's activity. These values vary by viral subtype, with reported IC50s ranging from 1.11 to 2.81 nmol/liter for different strains .
Case Studies and Research Findings
A series of clinical studies have explored the efficacy and safety of peramivir in various populations:
- Efficacy in Critically Ill Patients : A study involving critically ill children with influenza A or B demonstrated that intravenous peramivir was well tolerated and effective in reducing viral load. The pharmacokinetic data indicated that dosing adjustments may be necessary based on renal function .
- Adult Population Studies : In adults receiving peramivir, adverse events were reported but were generally manageable. Serious adverse events included respiratory failure and acute renal failure in patients with severe influenza infections .
- Comparative Studies : Peramivir has been compared with other neuraminidase inhibitors such as oseltamivir and zanamivir. While all these agents are effective, peramivir's intravenous administration allows for rapid onset of action, which is crucial in severe cases .
Data Tables
The following tables summarize key findings related to the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing and characterizing Peramivir- to ensure isotopic integrity?
- Methodological Answer : Synthesis must prioritize isotopic enrichment (e.g., 98% and 99% ) and avoid side reactions that dilute labels. Characterization requires nuclear magnetic resonance (NMR) spectroscopy to confirm isotopic positions and purity. For example, - and -NMR in DMSO- can resolve isotopic shifts and verify thermodynamic stability of isomers during synthesis . Quantify impurities via mass spectrometry or chromatography to ensure <2% unlabeled contaminants .
Q. How can researchers verify the purity of commercial gas used in Peramivir- experiments?
- Methodological Answer : Commercial gas often contains , , or contaminants, which skew nitrogen fixation assays. Use acid traps or gas scrubbers to remove volatile impurities, followed by ion chromatography or fluorometry to quantify residual contaminants . Validate purity by running negative controls (e.g., incubations without biological samples) to detect false positives .
Q. What experimental design principles minimize errors when using Peramivir- in metabolic studies?
- Methodological Answer : Optimize incubation times to balance isotopic incorporation and avoid equilibrium artifacts. For example, short incubations (<2 hours) may underestimate fixation rates due to incomplete gas dissolution, while prolonged incubations risk microbial contamination. Use the "bubble method" with dissolved to improve accuracy, and validate results against degassed seawater controls .
Advanced Research Questions
Q. How do discrepancies arise between tracer methods and acetylene reduction assays in quantifying nitrogen fixation rates, and how can they be resolved?
- Methodological Answer : Discrepancies stem from methodological biases: acetylene reduction underestimates activity due to enzyme inhibition, while tracer methods suffer from gas dissolution inefficiencies. Address this by calibrating both techniques using standardized cultures (e.g., Trichodesmium spp.) and applying correction factors for gas equilibrium (e.g., -72% error for 1-hour incubations) . Meta-analyses of historical data can refine conversion ratios .
Q. What strategies mitigate contamination-induced false positives in -based assays for studying Peramivir- metabolism?
- Methodological Answer : Implement continuous monitoring of via mass spectrometry during experiments to detect contamination in real time. Pre-treat gas with oxidative scrubbers (e.g., alkaline hypobromite) to remove reduced nitrogen species. Use isotopically labeled controls (e.g., ) to distinguish biological fixation from abiotic contamination .
Q. How can researchers reconcile conflicting isotopic enrichment data in Peramivir- metabolic studies?
- Methodological Answer : Analyze isotopic ratios (e.g., ) across multiple time points to distinguish kinetic vs. thermodynamic isotope effects. For equilibrium processes (e.g., isomerization), use -NMR to track label redistribution and calculate enrichment consistency (e.g., ≈49% in all isomers indicates equilibrium) . Statistical tools like ANOVA can identify outliers due to contamination or instrument drift .
Q. What protocols ensure reproducibility in Peramivir- studies across laboratories?
- Methodological Answer : Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for experimental design. Document all steps, including gas purification methods, incubation conditions, and instrument calibration parameters, using platforms like Zenodo for data sharing. Specify computational environments (OS, software versions) and raw data formats to enable replication .
Methodological Pitfalls and Solutions
Q. Why do Peramivir- tracer studies sometimes report anomalously high nitrogen fixation rates?
- Answer : Contamination from in commercial gas can inflate rates by up to 530 nmol N L d. Pre-screening gas stocks via ion-specific electrodes and using negative controls are mandatory .
Q. How should researchers statistically handle low signal-to-noise ratios in -NMR data for Peramivir-?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
